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molecular formula C4H7NO B073545 2-Methyl-2-oxazoline CAS No. 1120-64-5

2-Methyl-2-oxazoline

Cat. No. B073545
M. Wt: 85.1 g/mol
InChI Key: GUXJXWKCUUWCLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04851526

Procedure details

Combine 5.0 g (0.046 mol) 4-methylphenol and 3.9 g (0.46 mol) 2-methyl-2-oxazoline under a nitrogen atmosphere and heat to 175° C. for 18 hours. After this time, cool the reaction mixture and add 50 mL of methylene chloride. Wash the organics with 3×10 mL of 10% potassium hydroxide, dry over sodium sulfate and remove the solvents to obtain the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[CH3:9][C:10]1[O:11][CH2:12][CH2:13][N:14]=1>C(Cl)Cl>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:12][CH2:13][NH:14][C:10](=[O:11])[CH3:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CC=C(C=C1)O
Name
Quantity
3.9 g
Type
reactant
Smiles
CC=1OCCN1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After this time, cool the reaction mixture
WASH
Type
WASH
Details
Wash the organics with 3×10 mL of 10% potassium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
CUSTOM
Type
CUSTOM
Details
remove the solvents

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(OCCNC(C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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